molecular formula C25H27BrN2O B14914950 4-Bromo-2-tert-butyl-6-(1,3-diphenylimidazolidin-2-yl)phenol

4-Bromo-2-tert-butyl-6-(1,3-diphenylimidazolidin-2-yl)phenol

Cat. No.: B14914950
M. Wt: 451.4 g/mol
InChI Key: LVTBPRUENADJFB-UHFFFAOYSA-N
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Description

4-Bromo-2-tert-butyl-6-(1,3-diphenylimidazolidin-2-yl)phenol is a complex organic compound that features a bromine atom, a tert-butyl group, and a diphenylimidazolidinyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-tert-butyl-6-(1,3-diphenylimidazolidin-2-yl)phenol typically involves the bromination of 2-tert-butylphenol followed by the introduction of the diphenylimidazolidinyl group. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst. The structure of the compound is confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing phase transfer catalysis to enhance the efficiency of the reaction. The use of continuous flow reactors can also be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-tert-butyl-6-(1,3-diphenylimidazolidin-2-yl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group results in the formation of quinones, while substitution of the bromine atom can yield various substituted phenols.

Scientific Research Applications

4-Bromo-2-tert-butyl-6-(1,3-diphenylimidazolidin-2-yl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-tert-butyl-6-(1,3-diphenylimidazolidin-2-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer processes, while the bromine atom can engage in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butyl-4-bromophenol: Similar structure but lacks the diphenylimidazolidinyl group.

    4-Bromo-2,6-bis(1,1-dimethylethyl)phenol: Similar structure but with different substituents on the phenol ring.

    4-Hydroxy-3,5-di(tert-butyl)bromobenzene: Similar structure but with different functional groups.

Uniqueness

4-Bromo-2-tert-butyl-6-(1,3-diphenylimidazolidin-2-yl)phenol is unique due to the presence of the diphenylimidazolidinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H27BrN2O

Molecular Weight

451.4 g/mol

IUPAC Name

4-bromo-2-tert-butyl-6-(1,3-diphenylimidazolidin-2-yl)phenol

InChI

InChI=1S/C25H27BrN2O/c1-25(2,3)22-17-18(26)16-21(23(22)29)24-27(19-10-6-4-7-11-19)14-15-28(24)20-12-8-5-9-13-20/h4-13,16-17,24,29H,14-15H2,1-3H3

InChI Key

LVTBPRUENADJFB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C2N(CCN2C3=CC=CC=C3)C4=CC=CC=C4)Br

Origin of Product

United States

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